
Benzoic acid, azobis[2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, azobis[2-hydroxy- is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). These compounds are known for their vibrant colors and are widely used in various industries, including dyes and pigments. The specific structure of benzoic acid, azobis[2-hydroxy- includes a benzoic acid moiety linked to an azo group, which is further connected to a hydroxy-substituted aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, azobis[2-hydroxy- typically involves the diazotization of an aromatic amine followed by coupling with a hydroxy-substituted aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a hydroxy-substituted aromatic compound under basic conditions to form the azo compound.
Industrial Production Methods: Industrial production of azo compounds, including benzoic acid, azobis[2-hydroxy-, often involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction parameters and minimizing by-products.
Types of Reactions:
Oxidation: Benzoic acid, azobis[2-hydroxy- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The azo group (N=N) can be reduced to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products:
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Benzoic acid, azobis[2-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of benzoic acid, azobis[2-hydroxy- involves its interaction with biological molecules and cellular pathways. The azo group can undergo reduction to form amines, which can then interact with various enzymes and proteins. The hydroxy-substituted aromatic ring can participate in hydrogen bonding and other interactions with biological targets, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Azobenzene: Another azo compound with a similar structure but without the hydroxy substitution.
Olsalazine: A derivative of salicylic acid with an azo linkage, used in the treatment of inflammatory bowel disease.
Sulfasalazine: An azo compound used as an anti-inflammatory drug.
Uniqueness: Benzoic acid, azobis[2-hydroxy- is unique due to the presence of both the benzoic acid and hydroxy-substituted aromatic moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
50984-80-0 |
|---|---|
Formule moléculaire |
C14H10N2O6 |
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
3-[(3-carboxy-2-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-11-7(13(19)20)3-1-5-9(11)15-16-10-6-2-4-8(12(10)18)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22) |
Clé InChI |
JHSVYOHIAIGYIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)N=NC2=CC=CC(=C2O)C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)
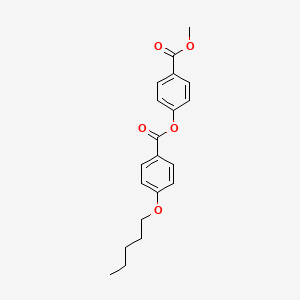

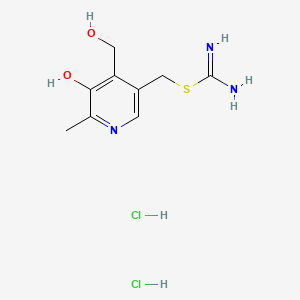
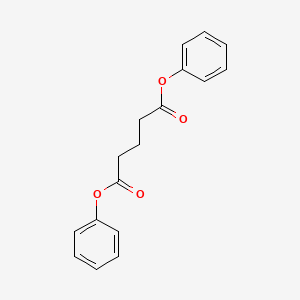
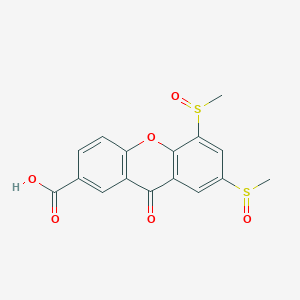
![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
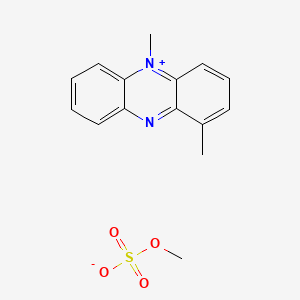
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)
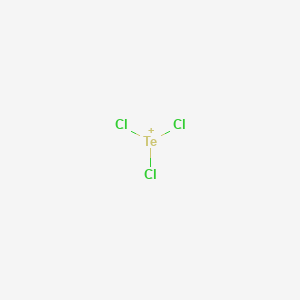
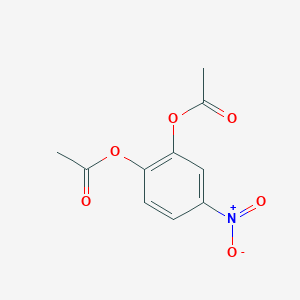
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)

![4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol](/img/structure/B14670031.png)
